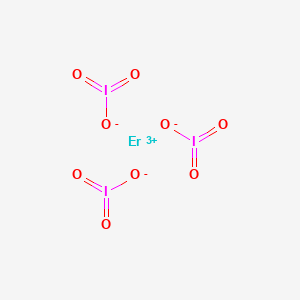
Erbium triiodate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erbium triiodate is a useful research compound. Its molecular formula is ErI3O9 and its molecular weight is 691.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Characteristics
- Molecular Formula : ErI₃
- Molecular Weight : 547.97 g/mol
- Melting Point : 1020 °C
- Boiling Point : 1280 °C
- Density : Approximately 5.5 g/cm³
- Solubility : Insoluble in water
These properties make erbium triiodide suitable for specific applications in synthesis and catalysis.
Materials Science
Erbium triiodide is utilized in the synthesis of various materials, particularly in the production of other erbium compounds. Its role as a precursor in the formation of thin films and nanostructures is notable.
Case Study: Thin Film Deposition
Research has demonstrated that erbium triiodide can be used to create thin films for optoelectronic devices. The deposition of ErI₃ on substrates has shown promising results in enhancing the performance of semiconductor devices due to its unique optical properties and ability to act as a dopant.
Analytical Chemistry
Erbium triiodide has been explored for its potential in analytical applications, particularly in solid-phase extraction (SPE) methods. Its ability to form complexes with various analytes enhances detection sensitivity.
Data Table: Analytical Applications of ErI₃
Photonics and Optical Applications
The optical properties of erbium triiodide make it valuable in photonics, particularly in laser technology and optical amplifiers. Its ability to emit light at specific wavelengths is exploited in various optical devices.
Optical Properties
Erbium ions within ErI₃ exhibit strong fluorescence, which is utilized in:
- Optical Amplifiers : Enhancing signal strength in fiber optic communications.
- Laser Systems : Employed in solid-state lasers for medical and industrial applications.
Biomedical Applications
Emerging research indicates potential biomedical applications for erbium triiodide, particularly in imaging and therapeutic techniques due to its unique luminescent properties.
Case Study: Imaging Techniques
Studies have shown that erbium-doped materials can improve imaging contrast in certain medical imaging modalities, making them beneficial for diagnostic purposes.
Eigenschaften
CAS-Nummer |
14723-96-7 |
|---|---|
Molekularformel |
ErI3O9 |
Molekulargewicht |
691.97 g/mol |
IUPAC-Name |
erbium(3+);triiodate |
InChI |
InChI=1S/Er.3HIO3/c;3*2-1(3)4/h;3*(H,2,3,4)/q+3;;;/p-3 |
InChI-Schlüssel |
YOGVODJHAOWJKG-UHFFFAOYSA-K |
SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Er+3] |
Kanonische SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Er+3] |
Key on ui other cas no. |
14723-96-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















